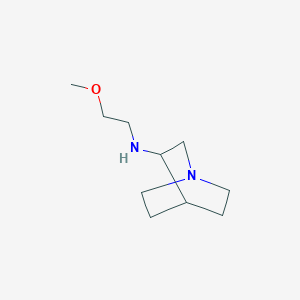
N-(2-methoxyethyl)quinuclidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)quinuclidin-3-amine, also known as MQA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of neuroscience. MQA is a quinuclidine derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitter receptors in the brain.
作用機序
The mechanism of action of N-(2-methoxyethyl)quinuclidin-3-amine is complex and not yet fully understood. However, it is believed that N-(2-methoxyethyl)quinuclidin-3-amine binds to specific sites on the surface of neurotransmitter receptors, altering their activity and modulating the release of neurotransmitters in the brain. This can have a variety of effects on brain function, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)quinuclidin-3-amine has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the modulation of neurotransmitter release, changes in the activity of ion channels in the brain, and alterations in the expression of certain genes that are involved in brain function. N-(2-methoxyethyl)quinuclidin-3-amine has also been shown to have potential therapeutic applications in the treatment of certain neurological disorders, including Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxyethyl)quinuclidin-3-amine in lab experiments is its high affinity for certain types of neurotransmitter receptors. This makes it a potentially useful tool for studying the function of these receptors in the brain. However, there are also some limitations to using N-(2-methoxyethyl)quinuclidin-3-amine in lab experiments. For example, it can be difficult to control the concentration of N-(2-methoxyethyl)quinuclidin-3-amine in experiments, which can make it challenging to interpret the results.
将来の方向性
There are a number of potential future directions for research on N-(2-methoxyethyl)quinuclidin-3-amine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of the potential therapeutic applications of N-(2-methoxyethyl)quinuclidin-3-amine in the treatment of neurological disorders. Finally, there is also potential for the development of new compounds that are based on the structure of N-(2-methoxyethyl)quinuclidin-3-amine, which may have even greater affinity for certain types of neurotransmitter receptors.
合成法
The synthesis of N-(2-methoxyethyl)quinuclidin-3-amine typically involves a multi-step process that begins with the preparation of the starting material, quinuclidine. Quinuclidine is then reacted with a variety of reagents, including 2-methoxyethyl chloride, to form the final product, N-(2-methoxyethyl)quinuclidin-3-amine. The synthesis of N-(2-methoxyethyl)quinuclidin-3-amine has been well-documented in the scientific literature, and a number of different methods have been developed for its preparation.
科学的研究の応用
N-(2-methoxyethyl)quinuclidin-3-amine has been the subject of extensive scientific research due to its potential applications in the field of neuroscience. Specifically, N-(2-methoxyethyl)quinuclidin-3-amine has been shown to have a high affinity for certain types of neurotransmitter receptors, including the muscarinic acetylcholine receptor and the sigma receptor. This makes N-(2-methoxyethyl)quinuclidin-3-amine a potentially useful tool for studying the function of these receptors in the brain.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-13-7-4-11-10-8-12-5-2-9(10)3-6-12/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPYTTPHQXGSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CN2CCC1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-methyl-2-pyridinyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6136693.png)
![2-{[5-(carboxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B6136694.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6136717.png)
![methyl 4-({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6136734.png)
![N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B6136741.png)
![4-chloro-3-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-phenylbenzamide](/img/structure/B6136743.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B6136751.png)
![[2-(2-bromophenoxy)ethyl]methylamine hydrochloride](/img/structure/B6136755.png)


![2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B6136766.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6136776.png)